molecular formula C17H16O2 B8413811 4-(p-Benzyloxyphenyl)-3-buten-2-one

4-(p-Benzyloxyphenyl)-3-buten-2-one

Cat. No.: B8413811
M. Wt: 252.31 g/mol
InChI Key: PWNCWNHMBUMBLU-UHFFFAOYSA-N
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Description

4-(p-Benzyloxyphenyl)-3-buten-2-one is a substituted butenone derivative characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the para position of the phenyl ring. These compounds belong to the α,β-unsaturated ketone family, which are pivotal in organic synthesis, fragrance formulation, and pharmaceutical intermediates due to their conjugated double bond system and electrophilic reactivity .

Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

4-(4-phenylmethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C17H16O2/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16/h2-12H,13H2,1H3

InChI Key

PWNCWNHMBUMBLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituent on the phenyl ring significantly influences the physicochemical and biological properties of 3-buten-2-one derivatives. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
4-(p-Benzyloxyphenyl)-3-buten-2-one -OCH₂C₆H₅ (benzyloxy) C₁₇H₁₆O₂ 252.31* Not provided Hypothesized use in specialty organic synthesis; limited toxicity data
4-(4-Methoxyphenyl)-3-buten-2-one -OCH₃ (methoxy) C₁₁H₁₂O₂ 176.21 943-88-4 Fragrance allergen (Anisylidene acetone); used in cosmetics
4-Phenyl-3-buten-2-one -C₆H₅ (phenyl) C₁₀H₁₀O 146.19 122-57-6 Organic synthesis (Benzylideneacetone); LD₅₀ (mouse, IP): 610 mg/kg
4-(2-Furyl)-3-buten-2-one -C₄H₃O (furfuryl) C₈H₈O₂ 136.15 623-15-4 Flavoring agent (Furfural acetone); monomer in polymer chemistry
α-Ionone Cyclohexenyl C₁₃H₂₀O 192.30 127-41-3 Cosmetic ingredient; LD₅₀ (rat, oral): ~4,590 mg/kg

*Calculated based on structural similarity.

Key Observations :

  • Reactivity : Electron-donating groups (e.g., -OCH₃) increase the electron density of the conjugated system, altering nucleophilic attack sites. Benzyloxy’s bulkiness may sterically hinder reactions .

Physicochemical Properties

  • Solubility : Methoxy and benzyloxy derivatives are less water-soluble than phenyl or furyl analogs due to increased hydrophobicity.
  • Stability : α,β-unsaturated ketones are prone to Michael addition reactions; benzyloxy’s steric hindrance may reduce reactivity compared to smaller substituents .

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